molecular formula C17H17ClN2O5 B4121736 4-[[(2-Methoxycarbonylphenyl)carbamoylamino]methyl]benzoic acid;hydrochloride

4-[[(2-Methoxycarbonylphenyl)carbamoylamino]methyl]benzoic acid;hydrochloride

Cat. No.: B4121736
M. Wt: 364.8 g/mol
InChI Key: YPVJDORCOOAPGY-UHFFFAOYSA-N
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Description

4-[[(2-Methoxycarbonylphenyl)carbamoylamino]methyl]benzoic acid;hydrochloride is a complex organic compound that features a benzoic acid moiety substituted with a methoxycarbonyl group and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(2-Methoxycarbonylphenyl)carbamoylamino]methyl]benzoic acid;hydrochloride typically involves multiple steps. One common route includes the following steps:

    Formation of the Methoxycarbonyl Group: This step involves the esterification of a phenylboronic acid derivative with methanol in the presence of a catalyst.

    Amidation Reaction: The methoxycarbonyl phenyl derivative is then reacted with an amine to form the amide linkage.

    Coupling Reaction: The resulting intermediate is coupled with a benzoic acid derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[(2-Methoxycarbonylphenyl)carbamoylamino]methyl]benzoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[[(2-Methoxycarbonylphenyl)carbamoylamino]methyl]benzoic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[(2-Methoxycarbonylphenyl)carbamoylamino]methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycarbonylphenylboronic acid
  • 4-Carboxyphenylboronic acid
  • 4-Methoxycarbonylbenzeneboronic acid

Uniqueness

4-[[(2-Methoxycarbonylphenyl)carbamoylamino]methyl]benzoic acid;hydrochloride is unique due to its specific structural features, such as the combination of methoxycarbonyl and amide groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

4-[[(2-methoxycarbonylphenyl)carbamoylamino]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5.ClH/c1-24-16(22)13-4-2-3-5-14(13)19-17(23)18-10-11-6-8-12(9-7-11)15(20)21;/h2-9H,10H2,1H3,(H,20,21)(H2,18,19,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVJDORCOOAPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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